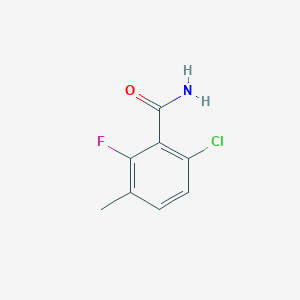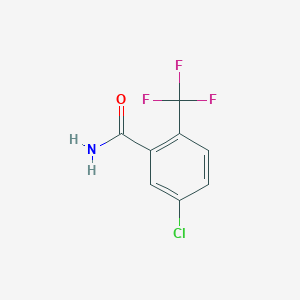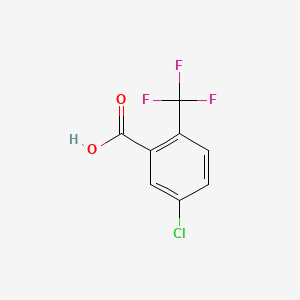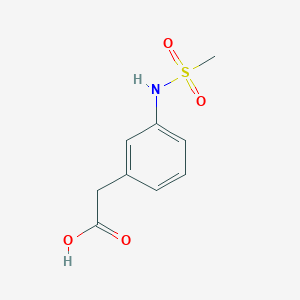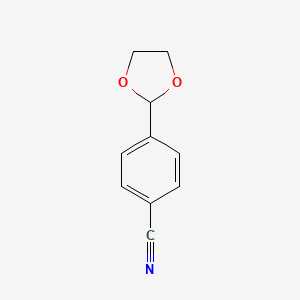
4-(1,3-Dioxolan-2-yl)benzonitrile
Overview
Description
“4-(1,3-Dioxolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is a pale brown solid and has a CAS number of 66739-89-7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a 1,3-dioxolane ring . The exact mass of the molecule is 175.063328530 g/mol .
Scientific Research Applications
Polymer Synthesis and Characterization
4-(1,3-Dioxolan-2-yl)benzonitrile and its derivatives are used in polymer synthesis. Coskun et al. (1998) synthesized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] using a similar dioxolane derivative, providing insights into its thermal degradation and stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Organic Chemistry and Condensation Reactions
Raskil’dina et al. (2018) explored the condensation of 1,2,4-Butanetriol with carbonyl compounds, leading to derivatives of 1,3-dioxacyclanes, including those similar to this compound. This work underlines its potential in various chemical reactions (Raskil’dina, Borisova, & Zlotskii, 2018).
Catalysis in Renewable Chemicals
Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol (from renewable materials) with benzaldehyde, implicating the role of 1,3-dioxolanes in producing novel chemicals for various applications (Deutsch, Martin, & Lieske, 2007).
Photocyclisation Reactions
Hayward et al. (2014) studied a unique single-crystal-to-single-crystal [2 + 2] photocyclisation reaction of a TTF-arylnitrile derivative, highlighting the distinctive photochemical behavior of compounds containing the dioxolane structure (Hayward, Gumbau-Brisa, Alberola, Clarke, Rawson, & Pilkington, 2014).
Pharmaceutical Intermediates
Ju Xiu-lia (2015) synthesized 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, highlighting the use of dioxolane derivatives as intermediates in pharmaceutical research, particularly in HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) synthesized a series of luminescent benzonitriles, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, to study their liquid crystalline behavior and photophysical properties, demonstrating the versatility of these compounds in material science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Chemical Synthesis and Molecular Structure Analysis
Gueddar et al. (2015) investigated the crystal structure of a compound containing the 1,3-dioxolan-4-yl moiety, providing insights into molecular packing and interactions relevant to chemical synthesis (Gueddar, Bouhfid, Essassi, Saadi, & El Ammari, 2015).
Anticancer Activity and DNA Binding
Bera et al. (2021) synthesized a cobalt(II) complex with a tridentate NNN ligand containing the dioxolane structure, showing potential antitumor activity against U937 cancer cells. This work highlights the biomedical significance of such compounds (Bera, Aher, Brandão, Manna, Bhattacharyya, Pramanik, Mandal, Das, & Bera, 2021).
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXQCWAXQJVTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380923 | |
| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66739-89-7 | |
| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


